molecular formula C13H17N3 B13070199 {3-[1-(propan-2-yl)-1H-imidazol-5-yl]phenyl}methanamine

{3-[1-(propan-2-yl)-1H-imidazol-5-yl]phenyl}methanamine

Cat. No.: B13070199
M. Wt: 215.29 g/mol
InChI Key: AJHLCAGIEIMUIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{3-[1-(Propan-2-yl)-1H-imidazol-5-yl]phenyl}methanamine is a synthetic organic compound featuring an imidazole core, a five-membered aromatic ring with two nitrogen atoms, which is a privileged scaffold in medicinal chemistry and drug discovery . This molecule is structurally characterized by a benzylamine group linked to the 5-position of a 1-isopropyl-imidazole ring. The presence of the imidazole moiety, which is a key pharmacophore in numerous biologically active molecules, suggests significant potential for this compound in various research applications . The primary research value of this compound lies in its potential as a key intermediate or final candidate for the development of new therapeutic agents. Imidazole-containing compounds are renowned for their diverse biological activities, which include antifungal , antibacterial , anticancer , and antiviral properties . For instance, azole antifungals like fluconazole act by inhibiting the cytochrome P450-dependent enzyme lanosterol 14α-demethylase, disrupting cell membrane integrity in fungi . Similarly, several imidazole-based drugs, such as dacarbazine and tipifarnib, are used or under investigation for their potent anticancer effects . The specific structure of this compound, combining an imidazole ring with an aromatic amine, makes it a versatile building block for constructing more complex molecules aimed at targeting enzymes, receptors, and other biological macromolecules. Applications: This chemical is intended for use in pharmaceutical R&D, including synthetic chemistry, target identification, and structure-activity relationship (SAR) studies. It is supplied as a high-purity material to ensure consistent and reliable experimental results. Note: This product is for research use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

[3-(3-propan-2-ylimidazol-4-yl)phenyl]methanamine

InChI

InChI=1S/C13H17N3/c1-10(2)16-9-15-8-13(16)12-5-3-4-11(6-12)7-14/h3-6,8-10H,7,14H2,1-2H3

InChI Key

AJHLCAGIEIMUIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=NC=C1C2=CC=CC(=C2)CN

Origin of Product

United States

Preparation Methods

N-Alkylation of Imidazole

A common method to introduce an isopropyl group at the N1 position of imidazole involves N-alkylation using isopropyl halides or related electrophiles under basic conditions. This reaction typically proceeds via nucleophilic substitution on the imidazole nitrogen.

  • Typical conditions: Imidazole is treated with isopropyl bromide or chloride in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like DMF or acetonitrile.
  • Yields: High yields (70-90%) are commonly reported for such N-alkylation reactions.
  • Notes: Careful control of stoichiometry and temperature is necessary to avoid dialkylation or alkylation at undesired positions.

Alternative Synthesis via Imidazole Ring Formation

Alternatively, the imidazole ring can be constructed with the isopropyl substituent already in place by cyclization of appropriate precursors such as α-amino ketones and aldehydes under acidic or basic catalysis.

Representative Experimental Procedure

Step Procedure Conditions and Observations
1 Synthesis of (1-isopropyl-1H-imidazol-5-yl)methanol via N-alkylation or ring construction Imidazole + isopropyl halide, base, DMF, room temp to reflux; or cyclization of precursors under acidic catalysis
2 Conversion of hydroxymethyl to chloromethyl group Thionyl chloride (3.88 mL, 53.5 mmol), DCM, sonication, DMF catalytic drop, stir 1 h at room temp
3 Amination of chloromethyl intermediate Dimethylamine or ammonia in THF, microwave heating at 80°C for 30 min, acetic acid quench, purification by SCX cartridge
4 Isolation and characterization LC-MS confirmation (m/z consistent with expected molecular weight), NMR analysis for structural confirmation

Data Summary Table for Key Reaction Steps

Reaction Step Reagents & Conditions Yield (%) Reaction Time Notes
N1-Isopropylation of Imidazole Isopropyl bromide, K2CO3, DMF, RT to reflux 75-85 2-6 h Avoid dialkylation
Hydroxymethyl to Chloromethyl Thionyl chloride, DCM, DMF catalyst, RT 70-80 0.5-2 h Sonication improves conversion
Chloromethyl to Aminomethyl (Amination) Dimethylamine or NH3, THF, microwave 80°C 60-85 0.5 h Microwave heating enhances rate and yield

Supporting Research Findings and Mechanistic Insights

  • The use of thionyl chloride to convert hydroxymethyl groups to chloromethyl intermediates is well-established and provides a reactive site for nucleophilic substitution by amines.
  • Microwave-assisted amination reactions reduce reaction times and improve yields compared to conventional heating, as demonstrated in imidazole derivative syntheses.
  • Computational studies on similar imidazole systems suggest that base-catalyzed deprotonation followed by nucleophilic attack is energetically favorable, supporting the use of bases and nucleophiles in these transformations.
  • Purification techniques such as strong cation exchange chromatography are effective for isolating amine-containing imidazole derivatives with high purity.

Chemical Reactions Analysis

Types of Reactions

{3-[1-(propan-2-yl)-1H-imidazol-5-yl]phenyl}methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to its dihydro or tetrahydro forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl or imidazole rings.

Scientific Research Applications

The compound {3-[1-(propan-2-yl)-1H-imidazol-5-yl]phenyl}methanamine is a member of the imidazole family and has garnered interest in various scientific applications due to its unique structural properties. This article provides a comprehensive overview of its applications, particularly in medicinal chemistry, materials science, and biochemistry.

Key Structural Features:

  • Imidazole Ring : Contributes to biological activity and potential interactions with biomolecules.
  • Phenyl Group : Enhances lipophilicity and may improve binding affinity in biological systems.
  • Aminomethyl Group : May facilitate interactions with various receptors or enzymes.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in the treatment of various diseases.

Antimicrobial Activity

Research indicates that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that imidazole derivatives can inhibit the growth of bacteria and fungi, making them candidates for new antimicrobial agents .

Anticancer Properties

Compounds containing imidazole rings have been explored for anticancer activities. They may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways . The ability to modify the side chains allows for the optimization of these compounds for enhanced efficacy against specific cancer types.

Neurological Applications

Imidazole derivatives have shown promise in neurological research, particularly as potential treatments for neurodegenerative diseases. Their ability to cross the blood-brain barrier makes them suitable candidates for targeting central nervous system disorders .

Materials Science

The structural properties of this compound also lend themselves to applications in materials science.

Polymer Chemistry

Imidazole-containing compounds are utilized as monomers or additives in polymer synthesis. They can enhance thermal stability and mechanical properties of polymers, making them suitable for advanced material applications .

Sensors and Catalysts

Due to their electronic properties, imidazole derivatives are being researched as components in sensor technology and catalysis. Their ability to form coordination complexes with metals can be exploited in catalytic processes .

Biochemical Research

The compound's interactions with biological molecules make it a valuable tool in biochemical research.

Enzyme Inhibition Studies

The ability of this compound to inhibit specific enzymes has been studied extensively. This characteristic is crucial for developing inhibitors that can modulate metabolic pathways or disease processes .

Receptor Binding Studies

Investigations into how this compound interacts with various receptors (e.g., histamine receptors) provide insights into its potential pharmacological effects and help in designing more selective drugs .

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated various imidazole derivatives against pathogenic bacteria. The results indicated that modifications on the phenyl ring significantly enhanced antimicrobial activity compared to unmodified counterparts .

Case Study 2: Cancer Cell Apoptosis

Research conducted at a leading university demonstrated that specific analogs of imidazole compounds induced apoptosis in breast cancer cells through activation of caspase pathways. The study highlighted the importance of structural modifications in enhancing anticancer efficacy.

Mechanism of Action

The mechanism of action of {3-[1-(propan-2-yl)-1H-imidazol-5-yl]phenyl}methanamine involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between {3-[1-(propan-2-yl)-1H-imidazol-5-yl]phenyl}methanamine and related imidazole derivatives:

Compound Name Substituents on Imidazole Phenyl/Other Groups Molecular Weight (g/mol) Key Properties/Applications Reference
This compound N1-propan-2-yl 3-Phenylmethanamine ~215–230 (estimated) Potential CNS activity, metabolic stability due to isopropyl group
(5-Phenyl-1H-imidazol-2-yl)methanamine None (unsubstituted N1) 5-Phenyl, 2-methanamine 173.22 High polarity; possible antimicrobial or kinase inhibition
(3,5-Dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine N1-methyl 3,5-Dimethoxyphenyl 255.30 Enhanced solubility (methoxy groups); potential serotonin receptor modulation
1-([1,1'-Biphenyl]-4-yl(phenyl)methyl)-1H-imidazole derivatives N1-biphenyl/phenyl groups Varied heterocycles (e.g., pyridine, pyrimidine) 350–500 Broad pharmacological applications (e.g., anticancer, antiviral)
[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanamine None (thiazole core) 4-(4-Methylthiazole)phenyl 218.29 (estimated) Possible use in neurodegenerative disease research

Structural and Functional Insights :

Methoxy groups in (3,5-dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine enhance aqueous solubility but may reduce membrane permeability .

Pharmacological Potential: Biphenyl-substituted imidazoles (e.g., compounds 15–17 in ) exhibit diverse bioactivities due to extended aromatic systems, which can enhance binding to hydrophobic pockets in proteins. The primary amine in the target compound and its analogs enables salt bridge formation with acidic residues in target proteins, a critical feature in kinase inhibitors or GPCR modulators .

Synthetic Accessibility :

  • The target compound can be synthesized via Pd-catalyzed cross-coupling (similar to methods in ) or condensation reactions involving imidazole aldehydes and amines .
  • In contrast, thiazole-containing analogs (e.g., [4-(4-methyl-1,3-thiazol-5-yl)phenyl]methanamine) require specialized heterocycle-forming reactions .

Research Findings and Data Tables

Table 1: Physicochemical Properties

Property This compound (5-Phenyl-1H-imidazol-2-yl)methanamine (3,5-Dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine
Molecular Weight (g/mol) ~220 173.22 255.30
LogP (Predicted) ~2.5 ~1.8 ~1.2
Hydrogen Bond Donors 1 (NH2) 1 (NH2) 1 (NH2)
Hydrogen Bond Acceptors 3 (imidazole N, NH2) 3 (imidazole N, NH2) 5 (imidazole N, NH2, 2 OCH3)

Biological Activity

{3-[1-(propan-2-yl)-1H-imidazol-5-yl]phenyl}methanamine, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name: 3-[1-(propan-2-yl)-1H-imidazol-5-yl]phenyl}methanamine. Its molecular formula is C13H16N4, featuring an imidazole ring that is known for its diverse biological activities.

Biological Activity Overview

Research indicates that compounds containing imidazole moieties often exhibit significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific biological activities of this compound include:

1. Anti-inflammatory Activity

Studies have shown that imidazole derivatives can inhibit inflammatory pathways. For example, a related compound demonstrated inhibition of NF-kB/AP-1 reporter activity in a dose-dependent manner, suggesting potential anti-inflammatory effects .

2. Antimicrobial Properties

Imidazole derivatives are often evaluated for their antimicrobial efficacy. The structural characteristics of this compound may enhance its interaction with microbial targets, although specific data on this compound's antimicrobial activity is limited.

3. Anticancer Potential

Research into similar imidazole-containing compounds has revealed promising anticancer activities. For instance, compounds with imidazole rings have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of key signaling pathways .

The mechanisms through which this compound exerts its biological effects are yet to be fully elucidated. However, potential mechanisms may include:

  • Inhibition of Enzymatic Activity : Imidazole derivatives can act as enzyme inhibitors in various biochemical pathways.
  • Modulation of Cell Signaling : These compounds may influence signaling cascades related to inflammation and cell proliferation.

Research Findings and Case Studies

A review of existing literature provides insights into the biological activity of related compounds:

Compound NameBiological ActivityReference
5-(4-sulfamoylbenzyl)pyrazolo[1,5-a]quinazolineAnti-inflammatory (IC50 < 50 µM)
Dihydroquinazolinone derivativesAntiparasitic (EC50 0.010 µM)
Pyrazolo[1,5-a]quinazoline derivativesInhibition of NF-kB/AP-1

These studies highlight the potential for similar compounds to exhibit significant biological activities.

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